molecular formula C7H3BrFIN2 B12841826 3-bromo-4-fluoro-5-iodo-1H-indazole

3-bromo-4-fluoro-5-iodo-1H-indazole

Cat. No.: B12841826
M. Wt: 340.92 g/mol
InChI Key: BMRNDFLACYQWIG-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-fluoro-5-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives. For instance, starting with 1H-indazole, selective bromination, fluorination, and iodination can be achieved using appropriate halogenating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, reductive cyclization, and solvent-free conditions are often employed to streamline the process and reduce byproducts .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-4-fluoro-5-iodo-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-5-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indazole derivatives are known to inhibit certain kinases, affecting signaling pathways involved in cell proliferation and survival . The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

  • 3-Bromo-5-iodo-1H-indazole
  • 5-Bromo-4-fluoro-1H-indazole
  • 4-Fluoro-5-iodo-1H-indazole

Comparison: Compared to these similar compounds, 3-bromo-4-fluoro-5-iodo-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three different halogens (bromo, fluoro, and iodo) provides a versatile platform for further functionalization and study .

Properties

Molecular Formula

C7H3BrFIN2

Molecular Weight

340.92 g/mol

IUPAC Name

3-bromo-4-fluoro-5-iodo-2H-indazole

InChI

InChI=1S/C7H3BrFIN2/c8-7-5-4(11-12-7)2-1-3(10)6(5)9/h1-2H,(H,11,12)

InChI Key

BMRNDFLACYQWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1I)F)Br

Origin of Product

United States

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